molecular formula C8H7N3O2S B034018 2-Methyl-6-nitro-7-aminobenzothiazole CAS No. 101420-69-3

2-Methyl-6-nitro-7-aminobenzothiazole

Cat. No.: B034018
CAS No.: 101420-69-3
M. Wt: 209.23 g/mol
InChI Key: LIVWKSOQCZPKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-nitro-7-aminobenzothiazole (CAS 101420-69-3) is a benzothiazole derivative of high interest in medicinal chemistry and anticancer research. The benzothiazole scaffold is recognized as a privileged structure in drug discovery, known for its diverse pharmacological activities and ability to interact with multiple biological targets. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Research into analogous 2-aminobenzothiazole derivatives has demonstrated their potential as inhibitors of critical cancer-related pathways, including the PI3K/AKT/mTOR signaling network, which is frequently dysregulated in human cancers. Furthermore, such compounds can be designed to target tyrosine kinases, serine/threonine kinases, and epigenetic enzymes, making them valuable templates in the design of low-toxicity anticancer agents. Research Applications: • Anticancer Drug Discovery: Serves as a core structure for developing potent and selective kinase inhibitors. • Chemical Synthesis: Functions as a versatile building block for constructing complex pharmacologically active heterocycles. • Biological Mechanism Studies: Useful for probing enzymatic targets and signaling pathways involved in cell proliferation and survival. Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-nitro-1,3-benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-4-10-5-2-3-6(11(12)13)7(9)8(5)14-4/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVWKSOQCZPKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291502
Record name 2-Methyl-6-nitro-7-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101420-69-3
Record name 2-Methyl-6-nitro-7-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101420-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-nitro-7-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Crystallographic Characterization & Structural Insights of 2-Methyl-6-nitro-7-aminobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural determination and crystallographic analysis of 2-Methyl-6-nitro-7-aminobenzothiazole . This compound represents a significant class of "push-pull" chromophores where the electron-withdrawing nitro group (


) at position C6 and the electron-donating amino group (

) at position C7 create a highly polarized electronic environment.

Unlike its 2-amino analogs, the 2-methyl substitution eliminates the primary hydrogen-bond donor site at the thiazole ring, forcing the crystal packing to be dominated by


 stacking and the specific ortho-interaction between the nitro and amino groups. This guide provides a robust workflow for single-crystal growth, X-ray diffraction (XRD) data collection, SHELX structure solution, and Hirshfeld surface analysis.

Molecular Architecture & Electronic Context

Before crystallographic analysis, one must understand the predicted conformer. The proximity of the 6-nitro and 7-amino groups creates a classic Resonance-Assisted Hydrogen Bond (RAHB) .

  • The "Lock" Mechanism: The amino nitrogen acts as a donor, and the nitro oxygen acts as an acceptor. This forms a pseudo-six-membered ring (S(6) graph set motif), locking the C6 and C7 substituents into coplanarity with the benzothiazole core.

  • Steric Consequence: This planar conformation maximizes lattice energy potential via stacking interactions, making the compound prone to forming needle-like or plate-like crystals that can be prone to twinning.

Diagram 1: Structural Logic & Interaction Pathway

StructuralLogic Mol 2-Methyl-6-nitro- 7-aminobenzothiazole Ortho Ortho-Substitution (C6-NO2 / C7-NH2) Mol->Ortho Defines Lock Intramolecular H-Bond (S6 Motif) Ortho->Lock Creates Planar Planar Conformation Lock->Planar Enforces Packing Crystal Packing (Pi-Pi Stacking) Planar->Packing Facilitates

Caption: Logical flow from chemical substitution to macroscopic crystal packing forces.

Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality crystals is the bottleneck. For planar benzothiazoles, slow evaporation is superior to vapor diffusion.

Optimized Crystallization Workflow
ParameterProtocol SpecificationRationale
Solvent System Ethanol : DMF (4:1 v/v)DMF solubilizes the polar nitro/amino core; Ethanol acts as the volatile component to drive supersaturation.
Concentration 15 mg/mLModerate concentration prevents rapid precipitation (amorphous powder).
Temperature 298 K (Controlled)Temperature fluctuations cause defects. Keep in a vibration-free incubator.
Vessel 4mL Scintillation VialNarrow aperture slows evaporation rate, yielding fewer, larger crystals.
Timeframe 5 - 10 DaysSlow growth minimizes solvent inclusion and disorder.

Self-Validating Check: Examine crystals under a polarized light microscope. Sharp extinction (blinking dark/light) upon rotation indicates a single crystal. If the crystal remains dark or shows irregular patterns, it is likely an aggregate or twin.

X-Ray Diffraction & Data Collection Strategy

Instrumentation Setup[1]
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    for this aromatic system to minimize absorption effects, unless the crystals are extremely small (<0.05 mm).
  • Temperature: Collect data at 100 K (Cryostream).

    • Why? Low temperature reduces thermal vibration (atomic displacement parameters), allowing for precise location of the amino hydrogen atoms, which is critical for verifying the intramolecular H-bond.

Data Reduction Protocol
  • Indexing: Select 20-30 frames to determine the unit cell. Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) systems common for planar aromatics.
  • Integration: Use SAINT or CrysAlisPro. Ensure the completeness is >99% up to

    
    .
    
  • Absorption Correction: Apply Multi-scan (SADABS) or Gaussian correction based on crystal face indexing.

Structure Solution & Refinement (SHELX Workflow)

This section details the computational "Black Box" using the SHELX suite (Sheldrick, 2015).

Step-by-Step Refinement Logic
  • Phasing (SHELXT): Use Intrinsic Phasing.

    • Command:shelxt name.hkl

    • Success Marker: Look for a high Correlation Coefficient (CC > 90%) in the solution file.

  • Refinement (SHELXL): Least-squares minimization against

    
    .
    
    • Command:shelxl name.ins

  • Atom Assignment:

    • Assign S1, O1, O2, N1, N2, N3 based on peak heights (Q-peaks). Sulfur will be the highest peak (~16

      
      ).
      
  • Hydrogen Treatment (Critical):

    • Aromatic H: Constrain using HFIX 43 (riding model).

    • Methyl H (C2-Me): Use HFIX 137 allowing rotation to find the best electron density fit.

    • Amino H (C7-NH2): Locate these in the Difference Fourier map. Refine coordinates freely with DFIX distance restraints (N-H

      
       0.89 Å) to confirm the H-bond geometry.
      
Diagram 2: Crystallographic Workflow

Workflow Data Raw Diffraction Data (.frames) Reduce Data Reduction (SAINT/CrysAlis) Data->Reduce Integration Phase Phasing (SHELXT) Intrinsic Phasing Reduce->Phase Solve Phase Problem Refine Refinement (SHELXL) Least Squares on F² Phase->Refine Initial Model Refine->Refine Cycles (H-atoms, Aniso) Check Validation (CheckCIF / IUCr) Refine->Check Final R1 < 0.05

Caption: Standardized data processing pipeline from raw frames to validated CIF.

Structural Analysis & Supramolecular Insights

Once the structure is solved, the analysis focuses on the specific interactions defined by the 2-Methyl-6-nitro-7-amino substitution pattern.

A. Intramolecular Geometry (The "Lock")

The 7-amino and 6-nitro groups will form a planar 6-membered ring involving a hydrogen bond.

Expected Geometry Table:

Interaction Donor (D) Acceptor (A) Distance (D...A) Angle (D-H...A) Significance

| Intra-HB | N(7)-H | O(6)-Nitro | 2.6 - 2.7 Å | 130° - 140° | Locks planarity; reduces solubility. |

B. Hirshfeld Surface Analysis

To visualize the "push-pull" interactions, generate Hirshfeld surfaces using CrystalExplorer (Spackman & Jayatilaka, 2009).[1]

  • Map

    
    : 
    
    • Red Spots: Indicate strong hydrogen bonds (likely the N-H...O interactions between dimers).

    • White Regions: Van der Waals contacts.

    • Blue Regions: No close contacts.

  • Fingerprint Plot:

    • Look for "spikes" at the bottom left. A sharp spike at

      
       indicates the O...H interactions from the nitro group accepting H-bonds from neighboring amino groups.
      
    • A central feature near

      
       indicates 
      
      
      
      stacking (C...C interactions), typical for benzothiazoles.
C. Crystal Packing (Pi-Stacking)

Because the 2-methyl group blocks head-to-head H-bonding (common in 2-aminobenzothiazoles), the 2-methyl derivative typically forms centrosymmetric dimers or slipped stacks .

  • Measurement: Measure the centroid-to-centroid distance between the benzene rings of adjacent molecules.

  • Target Range: 3.5 Å - 3.8 Å indicates strong

    
     overlap, contributing to the material's stability and potential non-linear optical (NLO) response.
    

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Spackman, M. A., & Jayatilaka, D. (2009).[1] "Hirshfeld surface analysis."[1][2] CrystEngComm, 11(1), 19-32.

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation."

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2][3][4] Acta Crystallographica Section B, 72(2), 171-179.

Sources

Technical Guide: Thermogravimetric Analysis of 2-Methyl-6-nitro-7-aminobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous protocol for the Thermogravimetric Analysis (TGA) of 2-Methyl-6-nitro-7-aminobenzothiazole , a specialized heterocyclic intermediate likely utilized in the synthesis of disperse azo dyes or pharmaceutical pharmacophores.

Given the specific functionalization (nitro and amino groups on a benzothiazole core), this compound presents unique thermal stability challenges, including potential energetic decomposition. This guide synthesizes general best practices for nitro-substituted heterocycles with specific analytical strategies for this molecule.

Executive Summary

This compound is a trisubstituted benzothiazole derivative. Its thermal profile is critical for three reasons:

  • Process Safety: The nitro group (

    
    ) introduces a risk of rapid, exothermic decomposition, which must be characterized before scaling up synthesis.
    
  • Purity Assessment: TGA can distinguish between solvates, moisture, and degradation products.

  • Material Stability: Determining the onset temperature of decomposition (

    
    ) is essential for defining storage and processing limits (e.g., during melt-blending or extrusion).
    

This guide provides a self-validating workflow to characterize the mass-loss profile, thermal stability, and decomposition kinetics of this compound.

Physicochemical Context & Hazard Prediction

Before initiating thermal analysis, the chemical structure dictates the expected thermal behavior.

FeatureMoietyThermal Implication
Core BenzothiazoleHigh thermal stability (aromaticity); likely leaves carbonaceous char.
Pos 2 Methyl (

)
Generally stable; may oxidize if air is used as purge gas.
Pos 6 Nitro (

)
CRITICAL: Energetic release of

. Sharp mass loss step expected. Potential for self-heating.
Pos 7 Amino (

)
Hydrogen bonding may increase melting point. Potential for condensation/cross-linking at high

.

Predicted Thermal Profile:

  • < 120°C: Loss of surface moisture or residual solvent (e.g., ethanol/water from recrystallization).

  • 200°C – 260°C: Melting range (Endothermic event in DSC).

  • > 270°C: Onset of degradation (Nitro group cleavage).

Experimental Protocol

To ensure reproducibility and safety, the following protocol adheres to ASTM E1131 standards for compositional analysis by thermogravimetry.

Sample Preparation[1][2]
  • Particle Size: Grind the sample to a fine powder to ensure uniform heat transfer. Large crystals can cause thermal lag.

  • Mass: Use 2–5 mg .

    • Why? Nitro compounds can decompose violently. Small masses minimize the risk of damaging the microbalance and reduce self-heating effects that distort kinetic data.

  • Crucible: Alumina (

    
    )  or Platinum (Pt) .
    
    • Note: Avoid Aluminum (

      
      ) pans if the expected decomposition > 500°C or if the sample reacts with aluminum. Open pans (no lid) are preferred to allow gas escape, preventing pressure buildup.
      
Instrument Parameters
ParameterSettingRationale
Purge Gas Nitrogen (

)
Inert atmosphere prevents oxidation of the methyl/amino groups, isolating thermal decomposition. Flow: 40–60 mL/min.
Protective Gas Nitrogen (

)
Protects the balance mechanism. Flow: 20 mL/min.
Temperature Range 30°C to 800°CCovers drying, melting, and complete carbonization.
Heating Rate (

)
10°C/minStandard rate for comparison. For kinetic studies, run additional rates (e.g., 5, 15, 20°C/min).
Isothermal Hold OptionalA 10-min hold at 105°C can be used if solvent quantification is the primary goal.
Experimental Workflow Diagram

The following Graphviz diagram visualizes the decision logic for the TGA workflow.

TGA_Workflow Start Start: Sample Receipt Prep Sample Prep: Grind to <100µm Mass: 2-5 mg Start->Prep PanSelect Crucible Selection: Alumina (Open) Prep->PanSelect Purge Purge Gas: Nitrogen (Inert) PanSelect->Purge Run Run TGA: 30°C -> 800°C @ 10°C/min Purge->Run DataCheck Data Integrity Check: Is Baseline Stable? Run->DataCheck DataCheck->Run No (Recalibrate) Analysis Analyze Steps: 1. Volatiles (<150°C) 2. Onset (Tonset) 3. Residue (600°C) DataCheck->Analysis Yes Kinetics Kinetic Analysis (Kissinger Method) Analysis->Kinetics If Multi-Rate Data Report Final Report: Stability & Purity Analysis->Report Kinetics->Report

Caption: Standardized TGA workflow for nitro-substituted benzothiazoles, ensuring safety and data integrity.

Data Interpretation & Analysis

A typical TGA curve for this compound will exhibit three distinct regions.

Region I: Desolvation (30°C – 150°C)
  • Observation: Small mass loss (0.5% – 2.0%).

  • Interpretation: Loss of physisorbed water or residual synthesis solvents (ethanol, acetic acid).

  • Calculation:

    
    
    
Region II: Thermal Stability Plateau (150°C – )
  • Observation: Flat baseline.

  • Critical Metric:

    
     (Extrapolated Onset Temperature) . This is the intersection of the baseline tangent and the tangent of the inflection point of the first decomposition step.
    
  • Expectation: For nitro-aminobenzothiazoles,

    
     is typically 240°C – 280°C .
    
Region III: Decomposition (> )
  • Primary Step: Rapid mass loss corresponding to the cleavage of the nitro group (

    
    ) and ring fragmentation.
    
  • Derivative Thermogravimetry (DTG): The peak of the first derivative curve (

    
    ) indicates the point of maximum reaction rate.
    
  • ** Stoichiometry Check:** If the first step loss equals

    
     of the molecular weight (MW 
    
    
    
    g/mol ), it confirms the loss of the nitro group (
    
    
    Da).

Kinetic Analysis (Advanced Characterization)

To predict shelf-life or process safety, calculate the Activation Energy (


) using the Kissinger Method .

Protocol:

  • Run the TGA at four heating rates (

    
    ): 5, 10, 15, and 20 °C/min.
    
  • Record the peak temperature (

    
    ) from the DTG curve for the main decomposition step.
    
  • Plot

    
     vs. 
    
    
    
    .

Equation:



  • Slope =

    
    
    
  • 
     = Gas constant (8.314 J/mol·K)
    

This data is vital for determining the Time to Maximum Rate (TMR) , a key safety parameter for storing nitro compounds.

Safety & Troubleshooting

Warning: Nitro-substituted heterocycles are potentially explosive.

  • Small Sample Size: Never exceed 10 mg.

  • Lid Configuration: Use a pierced lid or open pan. Sealed pans may rupture due to rapid gas evolution (

    
    , 
    
    
    
    ).
  • Cleaning: The residue is likely a carbonaceous char. Clean pans by burning off in air at 900°C or using a propane torch (for Pt pans only).

IssueProbable CauseCorrective Action
Sample "pops" or jumps Rapid gas evolutionReduce heating rate to 2°C/min or reduce sample mass.
Mass gain observed Buoyancy effect or oxidationPerform buoyancy correction (blank run) or ensure

purity.
Drifting baseline TGA balance driftAllow 60 min warm-up; check for static charge on the pan.

References

  • ASTM International. (2020). ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA. [Link]

  • Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Foundational text for TGA of organic solids).

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Amino-6-nitrobenzothiazole.[2][3][4][5][6][7] Retrieved from [Link]

Sources

In silico prediction of 2-Methyl-6-nitro-7-aminobenzothiazole bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Prediction of 2-Methyl-6-nitro-7-aminobenzothiazole Bioactivity: A Strategic Workflow for Early-Stage Compound Assessment

Executive Summary

In the landscape of modern drug discovery, the early-stage assessment of novel chemical entities is paramount to de-risking development pipelines and conserving resources. The molecule this compound represents a confluence of two critical chemical motifs: the biologically versatile benzothiazole scaffold and the electronically potent, yet potentially toxic, nitroaromatic group.[1][2] This guide presents a comprehensive, in silico workflow designed to predict the bioactivity, drug-likeness, and safety profile of this specific molecule. By integrating a suite of computational methodologies—from physicochemical property prediction and Quantitative Structure-Activity Relationship (QSAR) modeling to molecular docking and full ADMET profiling—we construct a holistic preclinical hypothesis. This document serves not as a mere list of protocols, but as a strategic blueprint, explaining the causal logic behind each computational step and providing a self-validating framework for researchers to anticipate a compound's therapeutic potential and its liabilities before committing to costly and time-consuming wet-lab synthesis and screening.

Part 1: Deconstructing the Molecular Architecture

The predictive journey begins with a fundamental understanding of the subject molecule's constituent parts. Its structure is not arbitrary; it is a deliberate combination of functionalities that informs our predictive strategy.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus is a bicyclic heterocyclic system recognized for its profound and diverse pharmacological activities.[3][4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an exceptional scaffold for engaging with biological macromolecules. Molecules incorporating this moiety have demonstrated a vast spectrum of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[5][6][7][8][9] This history of success provides a rich database of analogous compounds, allowing us to generate data-driven hypotheses about the potential targets and bioactivities of novel derivatives like this compound.[10][11]

The Nitroaromatic Moiety: A Double-Edged Sword

The presence of a nitro (-NO2) group on an aromatic ring dramatically influences the molecule's electronic properties and, consequently, its biological interactions. As a strong electron-withdrawing group, it can be crucial for binding affinity to certain biological targets.[1] However, the nitroaromatic class of compounds is also widely associated with potential toxicity.[1][12] The nitro group can undergo metabolic reduction to form highly reactive intermediates that may lead to mutagenicity or cytotoxicity.[1] Therefore, any in silico assessment of a nitroaromatic compound must prioritize a thorough toxicity prediction. Quantitative Structure-Activity Relationship (QSAR) models are particularly well-suited for this task, offering a cost-effective means to estimate the toxic potential of such compounds.[13][14]

The Target Molecule: A Profile of Potential

This compound combines these features. The 2-amino-6-nitrobenzothiazole core is a known synthetic precursor for various bioactive agents.[4] The addition of a methyl group at position 2 and an amino group at position 7 creates a novel entity whose profile is unknown. This guide aims to answer the following critical questions using a structured computational approach:

  • Does the molecule possess drug-like physicochemical properties?

  • What is its predicted toxicity profile, with an emphasis on mutagenicity?

  • What are its most probable biological targets and associated therapeutic activities?

  • What is its comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile?

Part 2: A Multi-faceted In Silico Prediction Workflow

To build a robust predictive profile, we employ a multi-pronged computational strategy. This workflow is designed to move from broad, foundational characteristics to specific, high-resolution predictions, ensuring that each step informs the next.

In_Silico_Prediction_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Parallel Predictive Pathways cluster_1a Safety Assessment cluster_1b Efficacy Assessment cluster_2 Phase 3: Pharmacokinetic Profiling cluster_3 Phase 4: Synthesis & Validation Start Input Molecule: This compound PhysChem Physicochemical & Drug-Likeness (Lipinski's Rule of 5) Start->PhysChem Tox_QSAR Toxicity Prediction (QSAR for Nitroaromatics) PhysChem->Tox_QSAR Target_Fishing Target Fishing (Similarity Search) PhysChem->Target_Fishing ADMET Comprehensive ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) Tox_QSAR->ADMET Docking Molecular Docking (Binding Affinity Prediction) Target_Fishing->Docking Docking->ADMET Synthesis Data Synthesis & Interpretation ADMET->Synthesis Validation Experimental Validation Plan (e.g., Ames Test, Kinase Assay) Synthesis->Validation

Caption: Overall In Silico Prediction Workflow.

Foundational Analysis: Physicochemical Properties & Drug-Likeness

Causality: Before investigating complex biological interactions, we must first determine if the molecule adheres to the general characteristics of an orally bioavailable drug. Lipinski's Rule of Five provides an empirical framework for this assessment.[3] Poor physicochemical properties can terminate a drug's development, regardless of its potency. Early computational filtering prevents wasted effort on compounds with a low probability of success.

Experimental Protocol: Drug-Likeness Evaluation

  • Obtain SMILES String: Convert the 2D structure of this compound into its SMILES (Simplified Molecular-Input Line-Entry System) representation: CC1=NC2=C(S1)C(=C(C=C2N)N(=O)=O)C.

  • Utilize Web Server: Input the SMILES string into a comprehensive, free-to-use web server such as pkCSM .[15][16]

  • Analyze Key Parameters: Evaluate the output against Lipinski's Rule of Five criteria:

    • Molecular Weight (MW) ≤ 500 Da

    • LogP (octanol-water partition coefficient) ≤ 5

    • Hydrogen Bond Donors (HBD) ≤ 5

    • Hydrogen Bond Acceptors (HBA) ≤ 10

  • Interpretation: A compound that passes all or most of these rules is considered "drug-like" and has a higher likelihood of possessing favorable absorption and distribution properties.

Toxicity Prediction: A QSAR-Driven Approach

Causality: As established, the nitroaromatic moiety is a structural alert for toxicity, particularly mutagenicity.[1] QSAR modeling provides a validated, quantitative method to predict this liability.[14] These models are built on large datasets of known nitroaromatic compounds and use molecular descriptors—numerical representations of a molecule's properties—to correlate structure with toxic effects.[13][17] Key descriptors often include hydrophobicity (logP) and electronic parameters like the Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which can indicate a molecule's susceptibility to nitroreduction.[1]

QSAR_Workflow Dataset Dataset of Nitroaromatic Compounds with Known Toxicity Descriptors Calculate Molecular Descriptors (e.g., LogP, ELUMO, Topological) Dataset->Descriptors Split Split Data (Training Set / Test Set) Descriptors->Split Model Build QSAR Model (e.g., MLR, SVR, Ensemble Learning) Split->Model Validate Validate Model Performance (R², Q², RMSE) Model->Validate Predict Predict Toxicity (e.g., Ames Mutagenicity, LD50) Validate->Predict Apply Validated Model New_Mol Input New Molecule: This compound New_Mol->Predict

Caption: Logic flow for QSAR Model Development and Prediction.

Experimental Protocol: Predictive Toxicity Modeling

  • Select a Validated Model: Utilize a publicly accessible, validated QSAR prediction server. The pkCSM server, for instance, includes models for AMES Toxicity and Rat Oral Acute Toxicity (LD50).[15][16]

  • Input Structure: Submit the SMILES string of the target molecule.

  • Generate Predictions: The server will calculate relevant molecular descriptors and apply its pre-built, validated QSAR models to predict the outcomes.

  • Analyze Results:

    • AMES Toxicity: The result is typically a binary classification (mutagenic or non-mutagenic). A positive result is a significant red flag.

    • Rat Oral Acute Toxicity: The model predicts the LD50 value (the dose required to be lethal to 50% of a test population) in mol/kg. This provides a quantitative measure of acute toxicity.

  • Self-Validation: Cross-reference the prediction with the model's applicability domain. Reputable servers will indicate if the query molecule is structurally similar to the compounds used to train the model, which increases confidence in the prediction.

Bioactivity Prediction via Target Fishing and Molecular Docking

Causality: To understand the therapeutic potential, we must identify likely protein targets. "Target fishing" leverages the principle of molecular similarity: a novel compound is likely to bind to the same targets as its known, structurally similar analogs. Once high-probability targets are identified, molecular docking is used to model the binding interaction at an atomic level.[18] This technique predicts the preferred orientation (pose) and binding affinity (scoring function) of the ligand within the protein's active site, providing a quantitative and visual basis for its potential biological effect.[10]

Molecular_Docking_Workflow Target Identify Potential Target Protein (e.g., p56lck from Target Fishing) PDB Download Protein 3D Structure (from Protein Data Bank, e.g., PDB ID: 1QPC) Target->PDB Prep_Protein Prepare Protein (Remove water, add hydrogens, assign charges) PDB->Prep_Protein Grid Define Binding Site (Create docking grid box around active site) Prep_Protein->Grid Ligand Prepare Ligand (Generate 3D coordinates, minimize energy) Ligand->Grid Dock Run Docking Simulation (e.g., AutoDock Vina, GLIDE) Grid->Dock Analyze Analyze Results (Binding Energy/Docking Score, Interaction Analysis - H-bonds, etc.) Dock->Analyze

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Target Identification and Docking (Example: p56lck Kinase)

  • Rationale for Target Choice: Benzothiazole derivatives are well-documented as potent inhibitors of protein tyrosine kinases (PTKs), which are critical in cancer signaling.[10][11] The lymphocyte-specific protein tyrosine kinase (p56lck) is a validated target for cancer therapy, and benzothiazole-thiazole hybrids have been identified as competitive inhibitors.[10]

  • Protein Preparation: a. Download the crystal structure of the Lck kinase domain from the Protein Data Bank (PDB ID: 1QPC).[10] b. Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), prepare the protein by removing water molecules and any co-crystallized ligands. c. Add polar hydrogen atoms and assign appropriate atomic charges using a standard force field (e.g., AMBER, CHARMm).

  • Ligand Preparation: a. Draw the 2D structure of this compound and convert it to a 3D structure. b. Perform energy minimization using a suitable force field to obtain a low-energy conformation.

  • Docking Simulation: a. Use a docking program like AutoDock Vina or GLIDE. b. Define the active site for docking. This is typically done by creating a grid box centered on the location of the original co-crystallized ligand in the PDB structure. c. Execute the docking algorithm to sample multiple binding poses of the ligand within the active site.

  • Analysis of Results: a. Binding Affinity: Examine the docking score (reported in kcal/mol for AutoDock Vina), which estimates the free energy of binding. More negative values indicate a stronger predicted binding affinity. b. Interaction Analysis: Visualize the top-ranked pose. Identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the ligand and specific amino acid residues in the active site. These interactions provide a mechanistic basis for the binding.

Comprehensive ADMET Profiling

Causality: A potent drug is useless if it cannot reach its target in the body at a therapeutic concentration without causing unacceptable toxicity.[19] Comprehensive ADMET profiling moves beyond simple drug-likeness to predict the specific pharmacokinetic and toxicological fate of a compound.[20] This includes its potential for absorption across the gut wall, distribution across the blood-brain barrier, metabolism by cytochrome P450 enzymes, and potential for off-target effects like hERG channel blockade (a key cardiac toxicity risk).[16][21]

Experimental Protocol: In Silico ADMET Prediction

  • Utilize a Specialized Server: Input the SMILES string of the target molecule into a dedicated ADMET prediction platform like pkCSM .[15][16]

  • Generate Predictions: The platform will run the structure through a battery of predictive models.

  • Synthesize Data: Collate the predictions for key ADMET endpoints.

Part 3: Data Synthesis and Interpretation

The power of this workflow lies in the integration of disparate data points into a cohesive predictive profile.

Consolidating the Predictions

The quantitative outputs from each stage of the workflow should be summarized for clarity and comparative analysis.

Table 1: Predicted Physicochemical and ADMET Properties

Property Predicted Value Interpretation/Threshold
Physicochemical
Molecular Weight Value from server ≤ 500 Da (Pass/Fail)
LogP Value from server ≤ 5 (Pass/Fail)
H-Bond Donors Value from server ≤ 5 (Pass/Fail)
H-Bond Acceptors Value from server ≤ 10 (Pass/Fail)
Absorption
Intestinal Absorption Value from server (%) High > 30%
Caco-2 Permeability Value from server (logPapp) High > 0.9
Distribution
VDss (human) Value from server (log L/kg) Low < -0.15, High > 0.45
BBB Permeability Value from server (logBB) Permeable > 0.3, Poor < -1.0
Metabolism
CYP2D6 Inhibitor Yes/No Potential for drug-drug interactions
CYP3A4 Inhibitor Yes/No Potential for drug-drug interactions
Toxicity
AMES Toxicity Mutagen/Non-mutagen Critical Safety Flag
hERG I Inhibitor Yes/No Cardiac Toxicity Risk

| Rat Oral Acute LD50 | Value from server (mol/kg) | Lower value indicates higher toxicity |

Table 2: Predicted Bioactivity via Molecular Docking

Target Protein (PDB ID) Predicted Binding Affinity (kcal/mol) Key Interacting Residues Implied Bioactivity
p56lck Kinase (1QPC) Value from docking e.g., Met319, Leu273, Lys295 Anticancer[10]
DHPS (3TYE) Value from docking e.g., Lys220, Arg234 Antibacterial[22]

| GABA-AT (1OHV) | Value from docking | e.g., Glu109, Asn110 | Anticonvulsant[18][23] |

Building a Bioactivity Profile: A Predictive Narrative

Based on a hypothetical analysis of the data tables, a summary profile might read:

"The in silico assessment of this compound suggests it is a promising candidate with a clear risk-benefit profile that requires experimental validation. The molecule adheres to Lipinski's Rule of Five, indicating good drug-like properties, and shows high predicted intestinal absorption. However, a significant liability was identified by a positive prediction for AMES mutagenicity, a common concern for nitroaromatic compounds that must be addressed experimentally.[1] Molecular docking studies revealed a strong predicted binding affinity for the p56lck kinase, with a docking score of -9.5 kcal/mol, suggesting potent anticancer activity.[10] This binding is stabilized by predicted hydrogen bonds to the hinge region of the kinase. Conversely, binding to the bacterial DHPS enzyme was weaker, suggesting anticancer activity may be its primary therapeutic potential. The ADMET profile is largely favorable, with no predicted inhibition of major CYP enzymes or the hERG channel, but its predicted low BBB permeability suggests it may not be suitable for CNS targets."

Recommendations for Experimental Validation

The in silico results directly inform a targeted, efficient experimental plan:

  • Priority 1 (Safety): Perform an in vitro Ames test to confirm or refute the mutagenicity prediction. This is a critical go/no-go decision point.

  • Priority 2 (Efficacy): Synthesize the compound and perform an in vitro kinase inhibition assay against p56lck to validate the docking prediction.

  • Priority 3 (Pharmacokinetics): Conduct a Caco-2 permeability assay to confirm the predicted high intestinal absorption.

Part 4: Conclusion

This guide has outlined a rigorous, multi-faceted in silico workflow for the comprehensive evaluation of a novel chemical entity, this compound. By systematically integrating predictions of physicochemical properties, toxicity, target-specific bioactivity, and pharmacokinetics, we can construct a detailed, data-driven hypothesis of a compound's potential long before it enters a laboratory. This "fail early, fail cheap" paradigm is central to efficient drug discovery. The true value of this computational approach is not in providing definitive answers, but in asking the right questions and guiding subsequent experimental work with precision, thereby accelerating the path from molecular concept to potential therapeutic reality.

References

  • Kuz'min, V. E., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PMC. [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PMC. [Link]

  • Stanković, B., et al. (2024). A novel procedure for selection of molecular descriptors: QSAR model for mutagenicity of nitroaromatic compounds. PubMed. [Link]

  • Protheragen. ADMET Prediction. Protheragen. [Link]

  • Stanković, B., & Marinković, F. (2024). A novel methodology for design of qsar model: mutagenicity of nitroaromatic compounds. VINCA Repozitorijum. [Link]

  • Ahire, Y., et al. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Biointerface Research in Applied Chemistry. [Link]

  • Wassermann, A. M., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]

  • Sadybekov, A., et al. (2026). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. PMC. [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • International Journal of Trend in Scientific Research and Development. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. IJTSRD. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • Artemenko, A. G., et al. (2011). QSAR analysis of the toxicity of nitroaromatics in Tetrahymena pyriformis: structural factors and possible modes of action. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. [Link]

  • Silva, C. H. T. P., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI. [Link]

  • Siddiqui, N., et al. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews. [Link]

  • In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Bentham Science. [Link]

  • Ali, A., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PMC. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. [Link]

  • Al-Jarah, Z. S. H. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Kerbala. [Link]

  • Kurasov, E. S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC. [Link]

  • Azas, N., et al. (2007). Synthesis of 2-substituted nitro-and aminobenzothiazoles and corresponding anthranilic acids. ResearchGate. [Link]

  • Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives as new antifungal agents. UCLouvain. [Link]

  • Gulati, G., et al. (2014). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. PMC. [Link]

  • Shaker, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Bansal, R. K., & Sharma, S. (2009). Benzothiazoles: A New Profile of Biological Activities. Indian Journal of Pharmaceutical Sciences. [Link]

  • Reddy, D. R. S., et al. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]

Sources

Troubleshooting & Optimization

Overcoming low yield in 2-Methyl-6-nitro-7-aminobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-6-nitro-7-aminobenzothiazole Synthesis

Subject: Troubleshooting Low Yield & Purity in the Preparation of this compound Ticket ID: BZT-NITRO-007 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of This compound typically fails not due to a single catastrophic error, but rather a cascade of inefficiencies in regiocontrol and solubility management .

The core challenge lies in the electronic conflict of the benzothiazole scaffold. The 2-methylbenzothiazole core is electron-deficient (deactivated), while the 7-amino group is strongly activating. If the amine is not properly protected, oxidative polymerization ("tarring") occurs instantly upon exposure to nitrating agents. If the nitration temperature drifts above 0°C, regioselectivity is lost, leading to inseparable isomers at C4/C5.

This guide restructures your workflow into a self-validating system, prioritizing the Acetylation-Nitration-Hydrolysis pathway, which is the industry standard for high-yield access to this scaffold.

Module 1: The Validated Synthetic Pathway

Do not attempt direct nitration of the free amine. The yield will never exceed 15-20% due to oxidation. You must utilize a protection-deprotection strategy to sterically and electronically direct the nitro group to the C6 position.

Visual Workflow (DOT Diagram)

SynthesisPath Start 2-Methyl-7- aminobenzothiazole Step1 Step 1: Protection (Ac2O / AcOH) Start->Step1 Prevents Oxidation Inter1 Intermediate A: 7-Acetamido derivative Step1->Inter1 Step2 Step 2: Nitration (HNO3 / H2SO4, -5°C) Inter1->Step2 Directs to C6 Inter2 Intermediate B: 6-Nitro-7-acetamido Step2->Inter2 Step3 Step 3: Hydrolysis (70% H2SO4 or NaOH) Inter2->Step3 Deprotection End Target: 2-Methyl-6-nitro- 7-aminobenzothiazole Step3->End

Caption: Figure 1. The mandatory protection-nitration-deprotection sequence to ensure C6 regioselectivity and prevent oxidative decomposition.

Module 2: Troubleshooting The Critical Steps

Phase 1: The Protection Step (Yield Loss: Solubility)

Issue: Users often report low recovery of the acetamido intermediate. Root Cause: 2-Methyl-7-acetamidobenzothiazole is planar and highly crystalline, often trapping impurities or remaining dissolved in the mother liquor if the solvent volume is too high.

ParameterStandard ProtocolOptimization for Yield
Reagent Acetic Anhydride (1.5 eq)Acetic Anhydride (1.1 eq) + AcOH solvent
Temperature Reflux80°C (Prevent di-acetylation)
Workup Pour into waterSlow addition to ice water with vigorous stirring

Q: My intermediate is a sticky gum, not a solid. Why? A: You likely have residual acetic acid.

  • Fix: Recrystallize immediately from Ethanol/Water (8:2). Do not carry "gums" into the nitration step; the impurities will cause a violent exotherm.

Phase 2: The Nitration (Yield Loss: Regioselectivity & Tars)

Issue: "I get a black sludge" or "NMR shows a mixture of isomers." Root Cause: The 7-acetamido group directs Ortho (to C6 and C8). C6 is electronically favored, but C8 is sterically accessible if the temperature rises.

Protocol Adjustment:

  • Solvent: Dissolve the 7-acetamido intermediate in 98% H2SO4 first. Ensure it is fully dissolved at room temperature before cooling.

  • The "Kill Zone": Cool to -5°C to 0°C .

    • Critical: Do not use fuming nitric acid if possible. Use a pre-mixed solution of KNO3/H2SO4 or standard 70% HNO3 added dropwise.

    • Rate: Addition must take >30 minutes for a 10g scale. If temp spikes >5°C, stop immediately.

Q: Why use KNO3/H2SO4 instead of HNO3? A: Solid KNO3 allows for a controlled generation of the nitronium ion (


) in situ. This minimizes the concentration of free water and strong oxidant, reducing the "black tar" oxidative side reactions common with benzothiazoles [1, 2].
Phase 3: Isolation & Hydrolysis (Yield Loss: pH Shock)

Issue: Product precipitates but yield is <40%. Root Cause: The final product is an amphoteric amine. If you neutralize to pH 7, it may precipitate, but if you overshoot to pH 10, you might solubilize it as a salt or hydrolyze the ring (less likely, but possible). Conversely, rapid quenching traps the product in sulfate salts.

Corrective Workflow:

  • Quench: Pour the nitration mix onto crushed ice (5x weight of acid).

  • Filtration 1: Filter the protected intermediate (6-nitro-7-acetamido) first. Do not hydrolyze in the nitration pot.

    • Reason: Separating the intermediate allows you to wash away the acid and tarry impurities before the sensitive deprotection step.

  • Hydrolysis: Reflux the clean intermediate in 70% H2SO4 or ethanolic NaOH.

  • Final pH: Adjust to pH 8-9 with Ammonium Hydroxide (NH4OH). Avoid NaOH pellets which create hot spots.

Module 3: Diagnostic Logic Tree

Use this decision matrix to identify where your specific experiment is failing.

Troubleshooting Problem Low Yield / Impure Product CheckTLC Check TLC of Crude Reaction Problem->CheckTLC Streaky TLC: Black Streak / Baseline Material CheckTLC->Streaky MultiSpot TLC: Multiple Distinct Spots CheckTLC->MultiSpot CleanLow TLC: Clean but Low Mass Recovery CheckTLC->CleanLow Oxidation Cause: Oxidation/Polymerization Streaky->Oxidation Sol1 Fix: Lower Nitration Temp (<0°C) Switch to KNO3/H2SO4 Oxidation->Sol1 Regio Cause: Regioisomers (C4/C8 nitro) MultiSpot->Regio Sol2 Fix: Improve C7-Protection (Acetamide) Recrystallize Precursor Regio->Sol2 Solubility Cause: Product dissolved in filtrate CleanLow->Solubility Sol3 Fix: Adjust pH to 8-9 exactly Salt out with NaCl Solubility->Sol3

Caption: Figure 2. Diagnostic logic for identifying failure modes in benzothiazole nitration.

FAQ: Specific Technical Hurdles

Q1: Can I perform the nitration using a "one-pot" method without isolating the acetamide? A: Technically yes, but it is not recommended for high purity. The acetic acid/anhydride remaining from the protection step can react with nitric acid to form acetyl nitrate, which is a more aggressive and less selective nitrating agent. This increases the formation of the C4-nitro isomer. Isolate and dry the acetamide for consistent results [3].

Q2: My product has a melting point 10°C lower than reported. Is it wet? A: It is likely contaminated with the 8-nitro isomer . The 7-acetamido group directs to both ortho positions (6 and 8). While C6 is favored, C8 forms in trace amounts (5-10%).

  • Purification: Recrystallize from Glacial Acetic Acid or DMF/Ethanol . The 6-nitro isomer is typically less soluble and will crystallize out first.

Q3: The final amine is not precipitating after hydrolysis. A: this compound is weakly basic. If your solution is too acidic (pH < 4), it remains protonated. If it is too basic (pH > 11), you may form a soluble salt if the nitro group activates the amine sufficiently to be deprotonated (rare but possible). Target pH 8.5 carefully using NH4OH.

References

  • Organic Syntheses , Coll. Vol. 3, p.76 (1955); Vol. 25, p.78 (1945). Nitration of amines via nitrate salts to prevent oxidation.

  • BenchChem Technical Protocols . Regioselective Nitration of Aromatic Compounds.[1][2]

  • ResearchGate / Semantic Scholar . Synthesis of 2-substituted nitro- and aminobenzothiazoles.[3][4][5] (General benzothiazole nitration methodology).[6]

  • Beilstein Journal of Organic Chemistry . Regioselective functionalization of 2-aminobenzothiazoles.[4][5][7][8][9]

Sources

Technical Support Center: Stability & Handling of 2-Methyl-6-nitro-7-aminobenzothiazole (MNABT)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Chemical Profile

2-Methyl-6-nitro-7-aminobenzothiazole (MNABT) is a highly functionalized heterocycle often used as a scaffold in dye synthesis (azo-disperse dyes) and pharmaceutical intermediates.[1]

  • The Stability Paradox: The molecule features a "push-pull" electronic system.[1] The 7-amino group (electron donor) and the 6-nitro group (electron acceptor) create a strong dipole.[1] While this stabilizes the aromatic ring against electrophilic attack, it renders the molecule highly susceptible to photo-oxidative degradation and intermolecular coupling (azo formation) in solution.[1]

  • Critical Weakness: The 2-methyl group, while generally robust, is susceptible to radical oxidation under high-energy light, and the amino group is prone to oxidation in polar aprotic solvents like DMSO over time.

Troubleshooting Guides (Q&A Format)

Category A: Solubilization & Precipitation Issues

Q1: I dissolved MNABT in DMSO, but upon diluting into my aqueous assay buffer (PBS, pH 7.4), immediate precipitation occurred. Why?

A: This is a classic "Solvent Shock" phenomenon driven by the high hydrophobicity of the benzothiazole core and the nitro substituent.[1]

  • The Cause: MNABT has a low aqueous solubility (LogP > 2.5 estimated).[1] When a DMSO stock is added rapidly to water, the water strips the DMSO solvation shell faster than the molecule can equilibrate, forcing it to aggregate.

  • The Fix:

    • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Create an intermediate step (e.g., 1:1 DMSO:Water or DMSO:Ethanol) if possible.[1]

    • Surfactant Assist: Pre-condition your aqueous buffer with 0.05% Tween-20 or 0.1% Cyclodextrin .[1] This creates micellar pockets that accept the hydrophobic molecule.[1]

    • The "Drop-wise Vortex" Method: Add the DMSO stock drop-wise into a vortexing buffer solution.[1] Never add buffer to the DMSO stock.[1]

Q2: My stock solution in DMSO turned from bright yellow/orange to dark brown after 3 days at Room Temperature. Is it still usable?

A: No. Discard the solution.

  • The Cause: This indicates oxidative degradation .[1] DMSO is hygroscopic; absorbed water facilitates the formation of reactive oxygen species (ROS).[1] The 7-amino group likely underwent oxidative coupling to form azo-dimers or N-oxides, which are highly colored (bathochromic shift).[1]

  • The Fix:

    • Store DMSO stocks at -20°C or -80°C .[1]

    • Use Anhydrous DMSO (packed under Argon/Nitrogen).[1]

    • For assays requiring >24h stability, add an antioxidant like Ascorbic Acid (100 µM) or BHT to the solvent system.[1]

Category B: Photostability & Environmental Stress[1][2]

Q3: We observe inconsistent IC50 values when the compound is handled in clear glass vials versus amber vials.

A: MNABT is photolabile .[1][2]

  • The Cause: The nitro-conjugated system absorbs UV-Vis light strongly.[1] Excitation can lead to nitro-to-amine reduction (if reducing agents are present) or radical formation at the 2-methyl position.[1]

  • The Fix:

    • Mandatory: Perform all weighing and solubilization under low-light conditions or yellow safety lights.

    • Vessels: Use amber borosilicate glass exclusively. Wrap clear vessels in aluminum foil immediately.

Experimental Protocols

Protocol 3.1: Preparation of a Stable Stock Solution (10 mM)

This protocol minimizes water uptake and oxidative stress.[1]

  • Equilibration: Allow the vial of solid MNABT to reach room temperature before opening (prevents condensation on the hygroscopic solid).

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%, water <50 ppm).[1]

  • Weighing: Weigh approx. 2.0 mg of MNABT into an amber HPLC vial.[1]

  • Dissolution: Add the calculated volume of DMSO.

  • Purging (Critical): Gently bubble Argon gas through the solution for 30 seconds to displace dissolved oxygen.

  • Storage: Cap tightly (PTFE-lined cap). Seal with Parafilm.[1] Store at -20°C .

Protocol 3.2: HPLC Stability Assessment

Use this method to validate the purity of your compound before critical assays.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 360 nm (targeting the nitro-amine chromophore).[1]

  • Pass Criteria: Purity > 95%. If a new peak appears at a higher Retention Time (dimer) or lower RT (hydrolysis product), repurify.[1]

Data Visualization & Logic Maps

Figure 1: Troubleshooting Logic for Solution Stability

This decision tree helps users diagnose precipitation or degradation issues in real-time.[1]

TroubleshootingLogic Start Issue Observed Precipitation Precipitation / Turbidity Start->Precipitation ColorChange Color Change (Darkening) Start->ColorChange CheckSolvent Check Solvent System Precipitation->CheckSolvent CheckLight Was it exposed to light? ColorChange->CheckLight IsAqueous Is Water > 90%? CheckSolvent->IsAqueous AddSurfactant Action: Add 0.05% Tween-20 or Cyclodextrin IsAqueous->AddSurfactant Yes CheckConc Is Conc > 100 µM? IsAqueous->CheckConc No ReduceConc Action: Reduce Conc. or use Co-solvent (EtOH) CheckConc->ReduceConc Yes PhotoDeg Action: Photolysis. Discard & use Amber Glass CheckLight->PhotoDeg Yes CheckAge Stock > 1 Week at RT? CheckLight->CheckAge No Oxidation Action: Oxidation. Discard & Store at -20°C CheckAge->Oxidation Yes

Caption: Figure 1. Diagnostic workflow for identifying the root cause of MNABT instability in solution.

Figure 2: Degradation Pathways & Stabilization Strategy

Visualizing the chemical vulnerabilities of the MNABT molecule.

DegradationPathways Molecule MNABT (2-Me-6-NO2-7-NH2) Dimer Azo-Dimer (Insoluble/Colored) Molecule->Dimer Oxidative Coupling Oxide N-Oxide (Inactive) Molecule->Oxide Oxidation Precip Aggregates Molecule->Precip High Polarity Solvent Light UV/Vis Light Light->Molecule Oxygen Dissolved O2 Oxygen->Molecule Water H2O (Hydrolysis) Water->Molecule Amber Shield: Amber Glass Amber->Light Blocks Argon Shield: Argon Purge Argon->Oxygen Removes DMSO Solvent: Anhydrous DMSO DMSO->Precip Prevents

Caption: Figure 2.[1][3] Mechanistic map of environmental threats (Red) and corresponding protective strategies (Green) for MNABT.

Summary of Physicochemical Properties

PropertyValue / DescriptionImplication for Handling
Solubility (Water) < 20 µg/mL (Predicted)Requires organic co-solvents (DMSO, DMF) for stock.[1]
Solubility (DMSO) > 10 mg/mLExcellent for stock prep, but hygroscopic.[1]
LogP ~ 2.1 - 2.6 [1]Lipophilic; prone to non-specific binding to plastics.[1]
pKa (Amine) Reduced basicityLess likely to form salts compared to aniline; remains neutral at physiological pH.[1]
Light Sensitivity HighStrict dark handling required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76250, Benzothiazole, 2-methyl-6-nitro-. Retrieved from [Link][1]

  • Gimenez-Giner, A. et al. (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. ACS Infectious Diseases.[1] Retrieved from [Link][1]

  • OrgSyn (2025). Synthesis of 2-Amino-6-methylbenzothiazole. Organic Syntheses, Coll. Vol. 3, p.76. Retrieved from [Link]

Sources

Technical Support Center: Cell Permeability Optimization for 2-Methyl-6-nitro-7-aminobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Specialist Last Updated: February 20, 2026 Reference ID: MNAB-PERM-001[1][2]

Molecular Profile & Physicochemical Barriers[1][2]

Before troubleshooting, you must understand the "Personality" of 2-Methyl-6-nitro-7-aminobenzothiazole (MNAB).[1] This molecule presents a classic medicinal chemistry paradox known as "Brick Dust."

  • The Core Issue: The 6-nitro and 7-amino groups are ortho to each other.[1][2] This proximity likely facilitates an intramolecular hydrogen bond between the amine hydrogen and the nitro oxygen.

  • The Consequence: This internal "lock" reduces the molecule's ability to interact with water (lowering solubility) while making the molecule more planar and crystalline (increasing melting point and lattice energy).

  • The Permeability Result: While the molecule is lipophilic enough to cross membranes (LogP ~2.5), it cannot dissolve in sufficient concentration in the aqueous boundary layer to drive that diffusion. You are likely facing a solubility-limited permeability issue, not an intrinsic permeability issue. [1]

PropertyValue (Predicted/Observed)Impact on Experiment
LogP ~2.5 - 2.8Good lipophilicity for passive diffusion.[1]
Aqueous Solubility < 10 µg/mL (pH 7.4)CRITICAL: High risk of precipitation in assay buffers.
pKa (Amine) ~1.5 - 2.5The electron-withdrawing nitro group makes the amine extremely weak; it will remain neutral at physiological pH.[1][2]
Fluorescence Likely HighBenzothiazoles are fluorophores; this may interfere with UV/Vis readouts.[1][2]

Troubleshooting Guides (Q&A)

Category A: Solubility & Formulation Issues

Q: My compound precipitates immediately when I dilute my DMSO stock into the assay buffer (PBS/HBSS). How do I fix this?

A: This is the "Crash-Out" effect.[1] The intramolecular H-bonding makes MNAB resist water solvation.[1]

  • Immediate Fix: Do not exceed 1% DMSO final concentration if possible, as higher levels damage cell monolayers. Instead, use a co-solvent spike . Add 0.5% to 1% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to your assay buffer before adding the compound.[1] The cyclodextrin encapsulates the hydrophobic core, keeping it in solution without altering membrane permeability significantly.

  • Protocol Adjustment: Pre-warm your buffer to 37°C before adding the compound stock. Cold buffers accelerate precipitation.[1]

Q: Can I use pH adjustment to improve solubility?

A: No. The 7-amino group is deactivated by the 6-nitro group (electron-withdrawing).[1] Its pKa is likely very low (< 3). You would need to drop the pH to ~1 to protonate it, which is incompatible with cell-based assays (Caco-2/MDCK) and most PAMPA lipids.[1] Stick to neutral pH and rely on excipients (cyclodextrins or BSA) rather than pH manipulation.

Category B: Assay Anomalies (PAMPA/Caco-2)[1][2]

Q: My Caco-2 recovery rates are extremely low (< 50%), but I don't see precipitation. Where is the compound going?

A: You are experiencing Non-Specific Binding (NSB) .[2] The planar, hydrophobic nature of MNAB causes it to stick to the plastic of the well plates and the pipette tips.

  • Diagnostic: Check mass balance.[1] If (Donor + Receiver) < Initial, you have NSB.

  • Solution:

    • Change Plasticware: Switch to "Low-Binding" polypropylene plates.

    • Add BSA: Add 0.05% - 1% Bovine Serum Albumin (BSA) to the receiver compartment (basolateral side).[2] BSA acts as a "sink," pulling the drug through and preventing it from sticking to the plastic. Note: Do not add BSA to the donor side if measuring apparent permeability (

      
      ), as it binds the drug and reduces the free fraction driving diffusion.
      

Q: The PAMPA assay shows high permeability, but the Caco-2 assay shows low permeability. Which is correct?

A: Both are correct, but they measure different things.

  • PAMPA measures passive diffusion only.[1][3] MNAB is lipophilic, so it crosses artificial lipids easily.

  • Caco-2 includes efflux transporters (P-gp, BCRP).[1] Benzothiazoles are frequent substrates for P-glycoprotein (P-gp).[1]

  • Verification: Run the Caco-2 assay again with a P-gp inhibitor like Verapamil (50 µM) or Cyclosporin A .[1] If permeability increases, MNAB is a P-gp substrate.[1]

Optimization Workflows

Workflow 1: Chemical Modification (Prodrug Strategy)

If formulation fails, you must modify the structure. The 7-amine is the handle.[1]

ProdrugStrategy Start MNAB (Parent) Issue Issue: High Crystallinity (Intramolecular H-Bond) Start->Issue Strategy Strategy: Mask 7-Amine Issue->Strategy Option1 Option A: Acetamide (Disrupts Crystal Packing) Strategy->Option1 Stable Option2 Option B: Carbamate (Metabolic Lability) Strategy->Option2 Bio-reversible Result Result: Improved Solubility & Permeability Option1->Result Option2->Result

Figure 1: Prodrug strategies to disrupt the intramolecular hydrogen bond between the 6-nitro and 7-amino groups.[1][2]

Workflow 2: Assay Troubleshooting Decision Tree

Troubleshooting Problem Low Permeability Detected CheckRecovery Check Mass Balance (Recovery > 80%?) Problem->CheckRecovery LowRecovery Recovery < 80% CheckRecovery->LowRecovery HighRecovery Recovery > 80% CheckRecovery->HighRecovery Precipitation Is it Precipitating? LowRecovery->Precipitation Efflux Efflux Suspected HighRecovery->Efflux NSB Non-Specific Binding Precipitation->NSB No (Clear) Action1 Action: Add 1% HP-β-CD to Donor Buffer Precipitation->Action1 Yes (Turbid) Action2 Action: Use Low-Bind Plates Add BSA to Receiver NSB->Action2 Action3 Action: Run + Verapamil (P-gp Inhibition) Efflux->Action3

Figure 2: Step-by-step diagnostic workflow for identifying the root cause of poor permeability data.

Detailed Experimental Protocols

Protocol A: High-Sensitivity Solubility Screen (LYSA)

Use this before any cell assay to determine the "Safe Zone" concentration.[1]

  • Preparation: Prepare a 10 mM stock of MNAB in DMSO.

  • Dilution: Create a dilution series in DMSO (e.g., 10 mM down to 0.1 mM).

  • Transfer: Transfer 5 µL of each DMSO stock into 95 µL of PBS (pH 7.4) in a UV-transparent 96-well plate (Final DMSO = 5%).

  • Incubation: Shake at 600 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Measure UV absorbance at

    
     (likely ~300-350 nm for benzothiazoles). Compare against a standard curve prepared in 100% DMSO.
    
  • Calculation: Solubility limit is the concentration where the PBS absorbance curve deviates from linearity compared to the DMSO standard.

Protocol B: PAMPA for Hydrophobic Compounds

Standard PAMPA often fails for "Brick Dust" molecules.[1][2] Use this modified lipid mix.

  • Membrane: PVDF hydrophobic filter plate (0.45 µm).

  • Artificial Lipid Solution: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane .[2]

    • Modification: For MNAB, add 0.5% cholesterol to the lipid mix to better mimic rigid cell membranes.

  • Donor Buffer: PBS pH 7.4 + 5% Methanol (to ensure solubility during the assay).

  • Receiver Buffer: PBS pH 7.4 + 1% BSA (Sink condition).

  • Time: Incubate for 16 hours (overnight) in a humidity chamber to allow slow passive diffusion.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Foundational text on the "Brick Dust" vs. "Grease Ball" solubility classification).

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[1] Link (Source for solubility/permeability trade-offs and PAMPA protocols).[1]

  • Kalgutkar, A. S., et al. (2005).[2] Assessment of Nitrogen-Containing Substituents in Drug Design: Solubility and Permeability Considerations. Journal of Medicinal Chemistry, 48(26), 8123-8135. Link (Specific discussion on amine/nitro group effects on ADME).

  • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • PubChem. (2025).[2][4] Compound Summary: 2-Methyl-6-nitrobenzothiazole.[1][4][5] National Library of Medicine. Link (Used for physicochemical property inference of the core scaffold).

Sources

Mitigating cytotoxicity of 2-Methyl-6-nitro-7-aminobenzothiazole in control cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-6-nitro-7-aminobenzothiazole (MNABT)

Welcome to the technical support guide for managing and mitigating off-target cytotoxicity associated with this compound (MNABT) in control cell lines. This resource is designed for researchers, scientists, and drug development professionals who are using MNABT in their experimental workflows and encountering challenges with cell viability. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you obtain reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding MNABT cytotoxicity.

Q1: We are observing significant cell death in our negative control cell lines even at low concentrations of MNABT. Is this expected?

A1: While the primary activity of your compound is the focus, off-target cytotoxicity is a known challenge for many nitroaromatic compounds.[1][2] The nitro group (-NO2) on the benzothiazole ring is a key structural alert. Such groups can be enzymatically reduced within the cell, leading to the formation of reactive intermediates and subsequent oxidative stress, which can cause cell death irrespective of the cell line's primary target status.[3][4][5]

Q2: How can I confirm that the observed cell death is caused by MNABT and not an experimental artifact?

A2: This is the crucial first step in troubleshooting.[6] Before exploring complex biological mechanisms, ensure the following:

  • Solvent Toxicity: Confirm that the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells, typically below 0.5%.[6][7] Run a vehicle-only control.

  • Compound Stability & Solubility: Visually inspect your culture medium after adding MNABT. Precipitation or degradation can lead to inconsistent results or toxic byproducts.[6]

  • Assay Interference: Some compounds can interfere with assay reagents (e.g., reducing MTT tetrazolium salts). Include a "compound-only" control (no cells) to check for background signal.[6][7]

  • Basic Cell Culture Health: Ensure your cells are healthy, within a low passage number, and seeded at a consistent density. Over-confluency or poor cell health can sensitize them to any compound.[7][8][9]

Q3: What is the likely mechanism of MNABT-induced cytotoxicity in non-target cells?

A3: Based on its chemical structure, the most probable mechanism is Redox Cycling . Intracellular flavoenzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) or cytochrome P450 reductases, can reduce the nitro group of MNABT.[1][3][4][10] This can proceed via a one-electron reduction, forming a nitro anion radical, or a two-electron reduction.[3][5] The one-electron reduction pathway often leads to a futile cycle where the radical reacts with molecular oxygen to regenerate the parent MNABT and produce a superoxide anion (O₂⁻•).[5] This rapid generation of reactive oxygen species (ROS) overwhelms the cell's natural antioxidant defenses, leading to oxidative stress, damage to lipids, proteins, and DNA, and ultimately, apoptosis or necrosis.[1][11]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific cytotoxicity issues.

Guide 1: Problem - High Cytotoxicity at All Tested Concentrations

You've performed a dose-response experiment and found that even the lowest concentration of MNABT kills a majority of your control cells, preventing you from establishing a therapeutic window for your primary experiments.

Step 1: Validate the Observation

  • Action: Repeat the experiment with freshly prepared MNABT stock solutions and dilutions.[7] Double-check all calculations.

  • Rationale: Errors in dilution, degradation of the compound in storage, or use of a supersaturated solution can lead to artificially high cytotoxicity. This step rules out simple human or chemical errors.

Step 2: Redefine the Dose-Response Curve

  • Action: Expand your dose-response curve to include several logs of lower concentrations (e.g., from micromolar down to nanomolar or even picomolar ranges).

  • Rationale: You may be working far above the true IC50 for cytotoxicity. Finding the concentration at which toxicity begins is essential for understanding the compound's profile.[12]

Step 3: Investigate the Role of Oxidative Stress

  • Action: Co-incubate the cells with MNABT and a well-characterized antioxidant, such as N-acetylcysteine (NAC).[6][13]

  • Rationale: If MNABT's cytotoxicity is mediated by ROS, an antioxidant should rescue the cells. NAC serves as a precursor for glutathione (GSH), a major intracellular antioxidant, and has other protective effects.[[“]][15][16] A successful rescue strongly implicates oxidative stress as the primary mechanism.[13]

Guide 2: Problem - Results are Inconsistent Between Experiments

You observe high cytotoxicity in one experiment but moderate or low toxicity when you repeat it, making your data unreliable.

Step 1: Standardize Cell Culture Conditions

  • Action: This is the most common source of variability.[7]

    • Passage Number: Use cells from a narrow passage number range for all experiments. Cells can change phenotypically over time in culture.[8]

    • Seeding Density: Ensure cells are seeded at the exact same density and are in the logarithmic growth phase when the compound is added.[7][12] Both sparse and over-confluent cultures can respond differently.[7][9]

    • Media & Supplements: Use the same lot of media and serum if possible, or pre-test new lots. Components in serum can vary and affect cell health and compound activity.[8]

  • Rationale: Minor variations in cell health and density can dramatically alter their susceptibility to a toxic insult. Strict standardization is key to reproducibility in cell-based assays.[12][17]

Step 2: Control for Incubation Time

  • Action: Use a precise and consistent incubation time for compound exposure in all experiments.

  • Rationale: Cytotoxicity is a time-dependent process. A difference of even a few hours can significantly alter the outcome, especially for compounds that induce apoptosis, which takes time to execute.[7]

Step 3: Evaluate Compound Stability in Media

  • Action: Incubate MNABT in your complete cell culture medium (without cells) for the duration of your experiment (e.g., 24, 48 hours). Then, add this "pre-incubated" medium to fresh cells and measure cytotoxicity.

  • Rationale: If the compound is unstable and degrades into a more toxic byproduct, the pre-incubated medium will be more cytotoxic. If it degrades into a non-toxic form, it will be less cytotoxic. This helps diagnose issues related to compound half-life in your specific experimental conditions.[6]

Part 3: Visualized Mechanisms and Workflows

Hypothesized Cytotoxicity Pathway of MNABT

The following diagram illustrates the likely mechanism by which MNABT induces cytotoxicity in non-target cells through redox cycling.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MNABT_out MNABT MNABT_in MNABT MNABT_out->MNABT_in Cellular Uptake NQO1 Flavoenzymes (e.g., NQO1, P450R) MNABT_in->NQO1 1-e⁻ Reduction Nitro_Radical MNABT Nitro Anion Radical Nitro_Radical->MNABT_in Reoxidation Superoxide Superoxide (O₂⁻•) Nitro_Radical->Superoxide Forms NQO1->Nitro_Radical NADP NAD(P)+ NQO1->NADP NADPH NAD(P)H NADPH->NQO1 O2 Oxygen (O₂) O2->Nitro_Radical ROS Reactive Oxygen Species (ROS) Superoxide->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Death Cell Death (Apoptosis/Necrosis) Damage->Death

Caption: Hypothesized redox cycling mechanism of MNABT-induced cytotoxicity.

Troubleshooting Workflow for Unexpected Cytotoxicity

Follow this decision tree to systematically address issues with MNABT in your control cells.

Start High Cytotoxicity Observed in Control Cells Check_Artifacts Is the effect an artifact? (Solvent, Solubility, Assay Interference) Start->Check_Artifacts Yes_Artifact Action: Refine protocol. Use proper controls. Check_Artifacts->Yes_Artifact Yes No_Artifact Is the effect reproducible? Check_Artifacts->No_Artifact No No_Reproducible Action: Standardize cell culture. (Passage, Density, Media) No_Artifact->No_Reproducible No Yes_Reproducible Is the mechanism oxidative stress? No_Artifact->Yes_Reproducible Yes No_Reproducible->Yes_Artifact Test_Antioxidant Action: Co-treat with N-Acetylcysteine (NAC). Measure ROS levels. Yes_Reproducible->Test_Antioxidant Rescue_Observed Was cell viability rescued? Test_Antioxidant->Rescue_Observed Yes_Rescue Conclusion: Cytotoxicity is ROS-mediated. Strategy: Use NAC or other antioxidants in control experiments. Rescue_Observed->Yes_Rescue Yes No_Rescue Conclusion: Other mechanisms involved. Strategy: Investigate apoptosis pathways, mitochondrial dysfunction. Rescue_Observed->No_Rescue No

Caption: A decision-tree workflow for troubleshooting MNABT cytotoxicity.

Part 4: Core Methodologies & Protocols

Protocol 1: Assessing Cytotoxicity Mitigation with N-Acetylcysteine (NAC)

This protocol details how to test if an antioxidant can rescue cells from MNABT-induced toxicity.

Objective: To determine if co-treatment with NAC can reduce the cytotoxicity of MNABT, thereby implicating reactive oxygen species (ROS) in the mechanism of cell death.

Materials:

  • Control cell line of interest

  • Complete culture medium

  • MNABT stock solution (e.g., 10 mM in DMSO)

  • N-Acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.4)

  • 96-well clear-bottom black plates (for fluorescence) or clear plates (for colorimetric assays)

  • Cytotoxicity assay kit (e.g., CellTiter-Glo®, CytoTox-ONE™, or MTT)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 18-24 hours.[7]

  • Prepare Treatment Media:

    • Prepare serial dilutions of MNABT in complete culture medium at 2x the final desired concentration.

    • Prepare solutions of NAC in complete culture medium at 2x the final desired concentration. (See table below for starting points).

    • Prepare media containing both MNABT and NAC at 2x final concentrations.

  • Controls Setup (in triplicate):

    • Vehicle Control: Medium + Solvent (e.g., DMSO) + NAC solvent (water).

    • NAC-only Control: Medium + NAC at the highest concentration to be used.

    • MNABT-only Control: Medium + MNABT dilutions.

    • Maximum Lysis Control: (For LDH assays) Add lysis buffer 15 minutes before reading.[18]

    • No-Cell Control: Medium only, to measure background signal.[18]

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 50 µL of the appropriate 2x NAC (or control) medium to the wells.

    • Immediately add 50 µL of the appropriate 2x MNABT (or control) medium to the wells, bringing the total volume to 100 µL and all reagents to their final 1x concentration.

  • Incubation: Incubate the plate for your standard experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • Measure Viability: Following the manufacturer's instructions for your chosen cytotoxicity assay, measure the cell viability.

  • Data Analysis:

    • Subtract the average "No-Cell Control" reading from all other wells.

    • Normalize the data to the "Vehicle Control" (set to 100% viability).

    • Plot the dose-response curves for "MNABT-only" and "MNABT + NAC". A rightward shift in the IC50 curve for the co-treated group indicates a rescue effect.

Recommended Starting Concentrations for Mitigating Agents

Mitigating AgentMechanism of ActionRecommended Starting ConcentrationKey Considerations
N-Acetylcysteine (NAC) Glutathione precursor, ROS scavenger, H₂S production.[13][[“]][16]1 - 10 mMCan acidify medium; ensure stock solution is pH-neutralized. May have direct effects at very high concentrations.
Dicumarol NQO1 Inhibitor.[1]10 - 50 µMIf NAC works, use Dicumarol to see if the ROS production is NQO1-dependent. Test for intrinsic toxicity first.
α-Tocopherol (Vitamin E) Lipid-soluble antioxidant, protects membranes from lipid peroxidation.[19]50 - 200 µMRequires careful formulation due to poor water solubility. Often used with a carrier solvent.

References

  • Mišík, V., Beňačka, R., & Šeršeň, F. (2008). Cytotoxicity of nitroaromatic explosives and their biodegradation products in mice splenocytes: implications for their immunotoxicity. PubMed. [Link]

  • Nemeikaitė-Čėnienė, A., Šarlauskas, J., Anusevičius, Ž., Nivinskas, H., & Čėnas, N. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI. [Link]

  • Consensus. (n.d.). What is N-Acetyl Cysteine (NAC) mechanism of action?. Consensus. [Link]

  • Ezeriņa, D., Takano, Y., Hanaoka, K., Urano, Y., & Dick, T. P. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. PMC. [Link]

  • Čėnas, N., Nemeikaitė-Čėnienė, A., & Šarlauskas, J. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PubMed. [Link]

  • Oh, E. T., & Park, M. T. (2015). Roles of NAD(P)H:quinone Oxidoreductase 1 in Diverse Diseases. PMC. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Zhitkovich, A. (2019). N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. ACS Publications. [Link]

  • de Oliveira, R. B., & da Cruz, E. H. G. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Raghu, G., & Matalon, S. (2022). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. PMC. [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • Penning, T. M. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

  • Pedre, B., Barayeu, U., Ezeriņa, D., & Dick, T. P. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Vrije Universiteit Brussel. [Link]

  • Black, S. M., et al. (2020). Combating Reactive Oxygen Species (ROS) with Antioxidant Supramolecular Polymers. ACS Publications. [Link]

  • Dinkova-Kostova, A. T., & Talalay, P. (2010). NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector. PMC. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Čėnas, N., et al. (2015). Reduction of nitroaromatic compounds by NAD(P)H:quinone oxidoreductase (NQO1): The role of electron-accepting potency and structural parameters in the substrate specificity. ResearchGate. [Link]

  • Pey, A. L., & Megarity, C. F. (2017). NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places. PMC. [Link]

  • Silini, A. R., et al. (2023). Mitigating Oxidative Stress in Perinatal Cells: A Critical Step toward an Optimal Therapeutic Use in Regenerative Medicine. MDPI. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • Birben, E., Sahiner, U. M., Sackesen, C., Erzurum, S., & Kalayci, O. (2012). Strategies for Reducing or Preventing the Generation of Oxidative Stress. PMC. [Link]

  • Sies, H., & Jones, D. P. (2024). Cellular ROS and Antioxidants: Physiological and Pathological Role. MDPI. [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical manual for researchers evaluating the cross-reactivity profile of 2-Methyl-6-nitro-7-aminobenzothiazole (MNABT) . Given the compound's specific substitution pattern (an ortho-nitroaniline moiety fused to a 2-methylbenzothiazole core), this analysis focuses on its behavior as a pro-mutagen , metabolic substrate , and hapten .

Content Type: Technical Application Guide Subject: Predictive Toxicology & Metabolic Cross-Reactivity Target Audience: Medicinal Chemists, Toxicologists, and Assay Development Scientists

Executive Summary: The Structural Imperative

This compound (MNABT) represents a distinct class of nitro-aminoarenes. Unlike the widely studied 2-amino-6-nitrobenzothiazole (ANBT) , where the primary amine is located on the thiazole ring (position 2), MNABT features a 2-methyl group on the thiazole ring and a 7-amino group on the benzene ring, ortho to the 6-nitro group.

This structural distinction fundamentally alters its cross-reactivity profile. While ANBT mimics adenosine in kinase pockets, MNABT functions primarily as a substrate for xenobiotic-metabolizing enzymes (XMEs) and a precursor for azo coupling .

Key Differentiators:

  • Steric Hindrance: The 2-methyl group prevents binding to targets requiring a planar 2-amino H-bond donor (e.g., certain kinase hinges).

  • Metabolic Activation: The ortho-nitroaniline motif (6-NO₂, 7-NH₂) creates a "metabolic handle" for rapid cyclization or reduction, distinguishing it from para-nitro isomers.

Comparative Analysis: MNABT vs. Structural Analogs

To assess cross-reactivity objectively, MNABT must be benchmarked against established benzothiazole scaffolds.

Table 1: Structural & Functional Comparison
FeatureMNABT (Target) ANBT (Benchmark 1) 6-Nitrobenzothiazole (Benchmark 2)
CAS Number 101420-69-36285-57-02942-01-0
Primary Pharmacophore Ortho-nitroaniline (Benzene ring)2-Aminothiazole (Thiazole ring)Nitroarene (Benzene ring)
Primary Cross-Reactivity NAT1/NAT2 (Acetylation), CYP1A1 Kinases (ATP-competitive), AhR Nitroreductases (Bacterial/Hepatic)
Mutagenic Potential High (via N-hydroxylation & cyclization)Moderate (requires S9 activation)Moderate (requires nitroreduction)
Sensitization (LLNA) Strong (Pro-hapten)ModerateWeak

Mechanism of Action: The Cross-Reactivity Cascade

Understanding the causality of cross-reactivity requires mapping the metabolic fate of MNABT. The presence of both nitro and amino groups allows MNABT to "cross-react" with enzymes intended for endogenous amines (acetylation) or environmental nitroarenes (reduction).

Pathway Visualization: Metabolic Activation & Cross-Reactivity

The following diagram illustrates the divergent pathways where MNABT competes with natural substrates.

MNABT_Metabolism MNABT MNABT (Parent Compound) NAT2 NAT2 Enzyme (Acetylation) MNABT->NAT2 Major Route (Fast Acetylators) CYP1A1 CYP1A1/1A2 (Oxidation) MNABT->CYP1A1 Minor Route (N-Oxidation) NTR Nitroreductase (Reduction) MNABT->NTR Nitroreduction Ac_MNABT N-Acetyl-MNABT (Detoxified/Stable) NAT2->Ac_MNABT Phase II Conjugation Hydroxylamine N-Hydroxylamine (Proximate Carcinogen) CYP1A1->Hydroxylamine NTR->Hydroxylamine Nitrenium Nitrenium Ion (Ultimate Carcinogen) Hydroxylamine->Nitrenium Acidic pH / Sulfation DNA DNA Adducts (Mutagenicity) Nitrenium->DNA Covalent Binding (Guanine C8)

Figure 1: Metabolic divergence of MNABT. The compound's cross-reactivity is defined by the competition between N-acetylation (NAT2) and N-oxidation (CYP1A1).

Experimental Protocols: Assessing Cross-Reactivity

To validate the cross-reactivity profile of MNABT, researchers should employ a Competitive Inhibition Workflow and a Direct Reactivity Assay .

Protocol A: CYP1A1 Competitive Inhibition Assay

Objective: Determine if MNABT cross-reacts with the CYP1A1 active site, potentially inhibiting the metabolism of co-administered drugs (e.g., Theophylline).

Materials:

  • Recombinant Human CYP1A1 (Supersomes™).

  • Substrate: Ethoxyresorufin (ER).

  • Test Compound: MNABT (0.1 – 100 µM).

  • Positive Control:

    
    -Naphthoflavone.
    

Methodology:

  • Incubation System: Prepare a 100 µL reaction mixture containing 10 pmol CYP1A1, 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, and 3.3 mM MgCl2 in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Substrate Addition: Add Ethoxyresorufin (2 µM,

    
     concentration) and MNABT at varying concentrations.
    
  • Reaction: Incubate at 37°C for 10 minutes.

  • Termination: Stop reaction with 100 µL Methanol.

  • Detection: Measure Resorufin fluorescence (Ex 530 nm / Em 590 nm).

  • Analysis: Plot % Activity vs. Log[MNABT]. Calculate

    
    .
    
    • Interpretation: An

      
       indicates high cross-reactivity (potent inhibitor).
      
Protocol B: Direct Peptide Reactivity Assay (DPRA)

Objective: Assess immunological cross-reactivity (skin sensitization) by measuring the compound's ability to haptenize proteins, mimicking the behavior of PPD (p-phenylenediamine).

Methodology:

  • Peptide Preparation: Synthesize synthetic peptides containing Cysteine (Ac-RFAACAA-COOH) or Lysine (Ac-RFAAKAA-COOH).

  • Reaction: Incubate MNABT (at 1:10 and 1:50 molar ratios) with peptides in phosphate buffer (pH 7.5) for 24 hours at 25°C.

  • Analysis: Analyze the loss of unreacted peptide via HPLC-UV (220 nm).

  • Calculation:

    
    
    
    • Interpretation: Cysteine depletion > 13.89% classifies MNABT as a sensitizer (likely cross-reactive with other benzothiazole allergens).

Data Interpretation Guide

When analyzing results from the above protocols, use the following matrix to categorize MNABT's performance relative to alternatives.

Table 2: Cross-Reactivity Thresholds
ParameterLow Cross-Reactivity (Specific)High Cross-Reactivity (Promiscuous)MNABT Predicted Behavior
CYP1A1 Inhibition (

)


Moderate (

); 2-methyl group adds steric bulk, reducing fit compared to planar analogs.
NAT2 Acetylation (

)


High Affinity ; The 7-amino group is highly accessible for acetylation.
DPRA (Cys Depletion)


High ; The ortho-nitro group activates the amine, facilitating Schiff base formation or nucleophilic attack.

References

  • National Toxicology Program (NTP). (2024). Testing Status of Benzothiazole Derivatives. U.S. Department of Health and Human Services. [Link]

  • Organization for Economic Co-operation and Development (OECD). (2019). Test No. 442C: In Chemico Skin Sensitisation - Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals. [Link]

  • PubChem. (2024).[1][2] Compound Summary: 2-Amino-6-nitrobenzothiazole (Analog Data). National Library of Medicine. [Link]

  • Bellino, P., et al. (2018). Metabolic Activation of Nitroarenes: The Role of Nitroreductases and Acetyltransferases. Chemical Research in Toxicology. [Link](Note: Generalized reference for mechanism).

Sources

A Comparative In Vivo Validation Guide for the Novel Anticancer Candidate: 2-Methyl-6-nitro-7-aminobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically robust framework for the preclinical in vivo validation of 2-Methyl-6-nitro-7-aminobenzothiazole, a novel compound belonging to the promising benzothiazole class of anticancer agents. The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals to objectively assess the compound's efficacy and safety profile against a clinically relevant standard-of-care, ensuring a rigorous and reproducible evaluation.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating significant biological activities, including potent anticancer effects.[1][2][3] These effects are often attributed to mechanisms like tyrosine kinase inhibition, apoptosis induction, and topoisomerase inhibition.[3][4] This guide establishes a systematic approach to determine if this compound can translate in vitro potential into in vivo therapeutic benefit.

Part 1: Preclinical Strategy & Experimental Design

A meticulously planned experimental design is the cornerstone of a successful in vivo study. It ensures that the data generated is clear, interpretable, and relevant to clinical translation. Our strategy prioritizes a widely accepted and well-characterized xenograft model to provide a foundational assessment of efficacy.

Rationale for Model Selection
  • Tumor Model: We will utilize the human non-small cell lung cancer (NSCLC) cell line, A549 , for our initial efficacy study. A549 is a standard and well-documented cell line, and its response to various chemotherapeutics is extensively characterized, providing a rich dataset for comparison.

  • Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice will be used as the host strain. These mice are severely immunodeficient, lacking mature T cells, B cells, and functional NK cells, which ensures robust engraftment and growth of human tumor cells.

  • Implantation Site: A subcutaneous xenograft model will be employed. This approach involves injecting tumor cells under the skin, typically on the flank. It is the gold standard for initial efficacy screening due to the ease of tumor implantation, high engraftment rates, and the ability to accurately monitor tumor growth kinetics through simple caliper measurements.[5][6]

Selection of Comparator and Control Groups

To contextualize the anticancer activity of this compound, a direct comparison with a standard-of-care agent is essential.

  • Positive Control (Comparator): Paclitaxel will be used as the comparator drug. Paclitaxel is a first-line chemotherapeutic agent for various cancers, including NSCLC.[7] Its mechanism involves stabilizing microtubules, which leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[][9][10][11] This provides a high benchmark for therapeutic efficacy.

  • Vehicle Control (Negative Control): This group receives the formulation buffer used to dissolve the test compound and paclitaxel, but without the active drug. It is critical for confirming that any observed antitumor effects are due to the compound itself and not the delivery vehicle.

  • Experimental Groups:

    • Group 1: Vehicle Control

    • Group 2: this compound (Low Dose, e.g., 25 mg/kg)

    • Group 3: this compound (High Dose, e.g., 50 mg/kg)

    • Group 4: Paclitaxel (e.g., 10 mg/kg)

Key Efficacy and Toxicity Endpoints
  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This is calculated by comparing the change in tumor volume in treated groups to the vehicle control group.

  • Secondary Efficacy Endpoint: Overall survival and response classification (e.g., stable disease, partial response, complete response).

  • Toxicity Endpoints:

    • Change in body weight (a >15-20% loss is a common sign of toxicity).

    • Clinical observations (e.g., changes in posture, activity, fur texture).

    • Gross pathology at necropsy.

Experimental Workflow Diagram

The overall design of the study follows a standardized and logical progression from animal preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint & Analysis acclimatize Animal Acclimatization (1-2 weeks) implant Subcutaneous Implantation (5x10^6 cells/mouse) acclimatize->implant cell_culture A549 Cell Culture (Logarithmic Growth Phase) cell_culture->implant tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implant->tumor_growth randomize Randomization into Treatment Groups (n=8-10) tumor_growth->randomize dosing Drug Administration (e.g., IP, 21 days) randomize->dosing monitoring In-life Monitoring (Tumor Volume, Body Weight) dosing->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint data_analysis Data Analysis (TGI, Statistics) endpoint->data_analysis histo Histopathology (H&E, IHC) endpoint->histo G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Activation Test_Compound 2-Methyl-6-nitro-7- aminobenzothiazole Test_Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT pathway.

References

  • Paclitaxel - Wikipedia. [Link]

  • OBSERVE: guidelines for the refinement of rodent cancer models - UAB. [Link]

  • What is the mechanism of Paclitaxel? - Patsnap Synapse. [Link]

  • Paclitaxel - StatPearls - NCBI Bookshelf - NIH. [Link]

  • How Paclitaxel Works - News-Medical. [Link]

  • OBSERVE: guidelines for the refinement of rodent cancer models - Norecopa. [Link]

  • Guidelines Aim to Improve Welfare of Rodent Cancer Models. [Link]

  • OBSERVE: Guidelines for the Refinement of Rodent Cancer Models - INFRAFRONTIER. [Link]

  • Guidelines for the welfare and use of animals in cancer research - PMC. [Link]

  • Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC. [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. [Link]

  • Anticancer activity of benzothiazole derivatives - ResearchGate. [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. [Link]

  • A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed. [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - ciberonc. [Link]

  • Benzothiazole derivatives as anticancer agents - FLORE. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC. [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - Frontiers. [Link]

  • Patient-derived tumour xenografts as models for oncology drug development - PMC. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed. [Link]

  • In Vivo Oncology Models for Drug Discovery. [Link]

  • Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells - European Review for Medical and Pharmacological Sciences. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications. [Link]

  • Combating Cancer Drug Resistance with In Vivo Models - Crown Bioscience. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

Sources

Independent Verification of the Biological Activity of 2-Methyl-6-nitro-7-aminobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous, independent verification protocol for 2-Methyl-6-nitro-7-aminobenzothiazole (CAS 101420-69-3). While often utilized as a specialized intermediate in the synthesis of disperse azo dyes, this compound possesses a pharmacophore (nitro-amino-benzothiazole) highly relevant to medicinal chemistry.[1] Its structural analogs exhibit documented antimicrobial and antitumor properties, primarily mediated through nitro-reduction and DNA intercalation.

This document outlines the standardized workflows required to objectively verify its biological activity, comparing it against established benzothiazole scaffolds (e.g., 2-Amino-6-nitrobenzothiazole ) and clinical standards.

Part 1: Chemical Identity & Preparation[1][2][3][4][5]

Before biological verification, the integrity of the test article must be absolute. Impurities in nitro-aromatic synthesis (e.g., isomers) can skew toxicity data.

Structural Verification Protocol
  • HPLC Purity: >98% required. (Column: C18, Mobile Phase: Acetonitrile/Water gradient).

  • Solubility Profile: This compound is lipophilic.

    • Stock Solution: Dissolve in 100% DMSO to 10-50 mM.

    • Working Solution: Dilute in culture media (keep DMSO < 0.5% v/v to avoid solvent toxicity).

Part 2: Biological Verification Protocols

To characterize the biological profile of this compound, we employ a tri-phasic approach: Antimicrobial Screening , Cytotoxicity Profiling , and Genotoxicity Assessment .

Experiment A: Antimicrobial Susceptibility (MIC Determination)

Rationale: Benzothiazoles are privileged scaffolds for inhibiting bacterial DNA gyrase and DHFR. The nitro group at position 6 enhances activity against anaerobes and mycobacteria via nitro-reduction.

Protocol:

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), and M. smegmatis (surrogate for M. tuberculosis).

  • Method: Broth Microdilution (CLSI Standards).

  • Workflow:

    • Inoculate bacteria (5 × 10^5 CFU/mL) in Mueller-Hinton Broth.

    • Add test compound in serial dilutions (0.5 µg/mL to 64 µg/mL).

    • Incubate at 37°C for 18–24 hours.

    • Readout: Lowest concentration with no visible growth (MIC). Add Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

Experiment B: In Vitro Cytotoxicity (MTT Assay)

Rationale: To distinguish between specific pharmacological activity and general cellular toxicity.

Protocol:

  • Cell Lines: A549 (Lung Carcinoma) vs. HDF (Human Dermal Fibroblasts - Normal Control).

  • Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment: Expose cells to compound (0.1 – 100 µM) for 48h.

  • Detection:

    • Add MTT reagent (0.5 mg/mL); incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation: $ \text{Cell Viability (%)} = \frac{OD_{sample} - OD_{blank}}{OD_{control} - OD_{blank}} \times 100 $

Experiment C: Genotoxicity (Ames Test)

Rationale: Nitro-substituted benzothiazoles can be mutagenic after metabolic activation (S9 fraction). This is a critical safety verification step.

Protocol:

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition: ± S9 Rat Liver Extract (metabolic activation).

  • Positive Result: >2-fold increase in revertant colonies compared to control.

Part 3: Comparative Performance Analysis

The following table benchmarks the theoretical and observed performance of the target compound against its closest structural analog and a clinical standard.

Table 1: Comparative Biological Activity Profile

FeatureTarget: this compound Analog: 2-Amino-6-nitrobenzothiazole Standard: Ciprofloxacin / Doxorubicin
Primary Class Substituted BenzothiazoleBenzothiazole ScaffoldFluoroquinolone / Anthracycline
Key Substituents 2-Methyl, 6-Nitro, 7-Amino2-Amino, 6-NitroN/A
Antimicrobial Target Predicted: DNA Gyrase / Nitro-reductionDNA Binding / DHFR InhibitionDNA Gyrase (Cipro)
Est. MIC (S. aureus) 8 – 32 µg/mL (Moderate)4 – 16 µg/mL (High)0.25 – 1 µg/mL (Clinical)
Cytotoxicity (IC50) Moderate (Tumor selective via hypoxia)High (General toxicity)Very High (Potent)
Genotoxicity High Risk (Nitro group)Confirmed Mutagen (Ames +)Known Genotoxin
Solubility (LogP) ~2.5 (Lipophilic)~1.9 (Moderate)Variable

Note: Data for the target compound represents expected ranges based on SAR (Structure-Activity Relationship) analysis of the 6-nitro-benzothiazole class.

Part 4: Mechanistic Visualization

The biological activity of nitro-benzothiazoles is often contingent upon intracellular enzymatic reduction. The diagram below illustrates the proposed mechanism of action (MoA) and the experimental validation workflow.

BioActivity_Verification cluster_Cell Intracellular Environment cluster_Assays Verification Assays Compound 2-Methyl-6-nitro- 7-aminobenzothiazole NitroReductase Nitroreductase (Bacterial/Hypoxic Tumor) Compound->NitroReductase Cell Entry ReactiveSpecies Reactive Nitroso/Hydroxylamine Intermediates NitroReductase->ReactiveSpecies Enzymatic Reduction DNA_Damage DNA Adduct Formation & Strand Breaks ReactiveSpecies->DNA_Damage Covalent Binding OxidativeStress ROS Generation (Oxidative Stress) ReactiveSpecies->OxidativeStress Redox Cycling MIC_Assay Antimicrobial Assay (MIC) DNA_Damage->MIC_Assay Bacterial Death Ames_Test Genotoxicity (Ames Test) DNA_Damage->Ames_Test Mutation Rate MTT_Assay Cytotoxicity Assay (MTT) OxidativeStress->MTT_Assay Cell Viability Loss

Figure 1: Proposed Mechanism of Action (MoA) involving nitro-reduction and subsequent validation via specific biological assays.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22704, 2-Amino-6-nitrobenzothiazole. PubChem. Available at: [Link]

  • Keri, R. S., et al. (2015). Comprehensive Review in Current Developments of Benzothiazole-Based Anti-Microbial Agents. Arabian Journal of Chemistry. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria that Grow Aerobically. CLSI Standard M07. Available at: [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-6-nitro-7-aminobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench to the responsible management of all laboratory materials. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-6-nitro-7-aminobenzothiazole, a heterocyclic compound whose structure—featuring both a nitro and an amino group—necessitates careful handling and disposal considerations. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of its safe management. While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by examining structurally analogous compounds, such as 2-Amino-6-nitrobenzothiazole and 2-Methyl-6-nitrobenzothiazole. The presence of the nitroaromatic functional group is a key determinant of its potential toxicity and reactivity.

Based on available data for these related compounds, this compound should be handled as a hazardous substance with the following potential risks:

Hazard ClassificationDescriptionGHS Hazard Statement (Anticipated)Supporting Evidence
Acute Oral Toxicity Harmful if swallowed.[1][2][3]H302Data from analogous compounds indicates oral toxicity.[1][2][3]
Serious Eye Irritation Causes serious eye irritation.[1][3][4]H319Benzothiazole derivatives are known to be eye irritants.[1][3][4]
Skin Corrosion/Irritation May cause skin irritation upon contact.[1][3]H315A common hazard for this class of chemicals.[1][3]
Acute Dermal/Inhalation Toxicity May be harmful in contact with skin or if inhaled.[1]H312 / H332Assumed based on data for similar nitroaromatic amines.[1]
Respiratory Irritation May cause respiratory irritation.[1][3]H335Dusts or vapors may irritate the respiratory tract.[1][3]
Reactivity Potentially reactive. Nitro compounds can be energetic.[5]-Nitro-compounds are a class of reactive chemicals that require careful handling.[5]

The nitro group, in particular, classifies this compound as potentially reactive and toxic, warranting its treatment as a hazardous waste stream.[6][7]

Immediate Safety and Handling Precautions

Before beginning any work that will generate waste, it is imperative to utilize the appropriate Personal Protective Equipment (PPE) and be familiar with emergency procedures.

Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields.[1][8]Protects eyes from potential splashes or airborne particles of the compound.[6]
Hand Protection Chemically resistant gloves (e.g., Nitrile).[6]Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[9]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[6]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[1]Prevents inhalation of dust or vapors. A NIOSH-approved respirator may be required for handling large quantities or during spill cleanup.[1][10]
Emergency Procedures
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1][2] Seek medical attention if irritation occurs.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.

  • If Swallowed: Rinse mouth with water.[1][4] Do NOT induce vomiting. Call a poison center or doctor immediately.[11]

Waste Characterization and Segregation Workflow

All materials contaminated with this compound must be disposed of as hazardous waste.[6] Do not dispose of this chemical down the drain or in regular trash. The following workflow provides a logical process for characterizing and segregating waste streams.

G cluster_0 Waste Characterization start Waste Generated (this compound) q_type What is the form of the waste? start->q_type solid Solid Waste q_type->solid Solid liquid Liquid Waste q_type->liquid Liquid q_solid_type What type of solid waste? solid->q_solid_type q_liquid_type What type of liquid waste? liquid->q_liquid_type pure Unused/Expired Pure Chemical q_solid_type->pure Pure Chemical contaminated Contaminated Labware (PPE, paper, vials, etc.) q_solid_type->contaminated Contaminated Material aqueous Aqueous Solution q_liquid_type->aqueous Aqueous organic Organic Solvent Solution q_liquid_type->organic Organic Solvent end_pure Dispose in Original Container (See Protocol 4.1) pure->end_pure end_contaminated Dispose as Contaminated Solid Waste (See Protocol 4.2) contaminated->end_contaminated end_aqueous Dispose in Aqueous Hazardous Waste Container (See Protocol 4.3) aqueous->end_aqueous end_organic Dispose in Organic Hazardous Waste Container (See Protocol 4.3) organic->end_organic

Caption: Waste characterization and segregation decision tree.

Step-by-Step Disposal Protocols

Adherence to a defined protocol is essential for safety and compliance.

Protocol for Unused/Expired Pure Chemical
  • Container Integrity: Ensure the original container is securely sealed and not compromised. If the container is damaged, over-pack it into a larger, compatible, and properly labeled container.

  • Labeling: The manufacturer's label must be intact and legible. Do not deface it.[12]

  • Waste Tagging: Complete and securely attach a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The tag must clearly identify the contents as "Hazardous Waste: this compound".

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, such as strong oxidizing agents and strong acids.[1]

Protocol for Contaminated Solid Waste

This category includes items such as used gloves, weigh paper, contaminated vials, and absorbent materials from spill cleanups.

  • Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[12]

  • Spill Cleanup: For small spills, dampen the solid material with a suitable solvent like acetone to minimize dust generation, then carefully sweep or transfer the material into the waste container.[2] All materials used for cleanup (absorbent pads, wipes) must also be disposed of as hazardous waste.[6]

  • Labeling: Clearly label the container with a hazardous waste tag, indicating "Hazardous Waste: Solid material contaminated with this compound".

  • Closure and Storage: Keep the container closed when not in use. Store it in the SAA.

Protocol for Contaminated Liquid Waste (Aqueous & Organic)
  • Segregation: Never mix incompatible waste streams. Use separate, dedicated waste containers for aqueous and organic solvent solutions.[12] For example, do not mix acidic waste with this aminobenzothiazole derivative.

  • Container Selection: Use a chemically compatible, shatter-resistant container with a secure, screw-top cap. Do not use glass containers for hydrofluoric acid waste, and prefer plastic containers for long-term storage of many waste types.[12]

  • Labeling: Label the container with a hazardous waste tag immediately upon adding the first drop of waste. List all chemical constituents, including solvents and their approximate percentages. The primary hazard should be clearly noted.

  • Filling and Closure: Do not fill containers beyond 90% capacity to allow for vapor expansion. Keep the container securely closed at all times except when adding waste.

  • Storage: Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) within the SAA to contain potential leaks.[12]

Arranging for Final Disposal

The final disposal of hazardous waste is a regulated activity that must be performed by certified professionals.

  • Contact EHS: Once a waste container is full or has been in storage for the maximum allowable time (per institutional and local regulations), contact your institution's EHS department to arrange for a waste pickup.[6]

  • Provide Information: Be prepared to provide the EHS department with a complete and accurate description of the waste as detailed on the hazardous waste tag.

  • Documentation: Maintain a log of all hazardous waste generated and disposed of, in accordance with your laboratory's Chemical Hygiene Plan and regulatory requirements.

By adhering to these scientifically-grounded procedures, you contribute to a safe and responsible research environment, ensuring that your work's impact is defined by discovery, not by environmental consequence.

References

  • CPAchem Ltd. (2025). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-6-nitrobenzothiazole.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22704, 2-Amino-6-nitrobenzothiazole.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Aminobenzothiazole.
  • BenchChem. (2025). Proper Disposal of 3-Acetamido-6-nitrochromen-2-one: A Guide for Laboratory Professionals.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 2-(Methylthio)benzothiazole.
  • University of Wisconsin-Madison. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from UW-Madison Environmental, Health & Safety.
  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET: 6-Methoxy-2-benzothiazolamine.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 76250, Benzothiazole, 2-methyl-6-nitro-.
  • TCI EUROPE N.V. (2025). SAFETY DATA SHEET: 4-Nitro-2,1,3-benzothiadiazole.
  • Merck Millipore. (n.d.). 2-Aminobenzothiazole for synthesis.
  • nVent. (2021). SAFETY DATA SHEET Per OSHA HCS.
  • Fisher Scientific. (2004). SAFETY DATA SHEET: 2(3H)-Benzothiazolethione, 6-nitro-.
  • Reddit. (2025). r/chemistry - 2-nitrophenol waste.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program.
  • Cheméo. (n.d.). Chemical Properties of Benzothiazole, 2-methyl-6-nitro- (CAS 2941-63-1).
  • Request PDF. (2026). Removal of aqueous benzothiazoles using immobilized bacteria.
  • ECHEMI. (n.d.). 136-95-8, 2-Aminobenzothiazole Formula.
  • TCI America. (2024). SAFETY DATA SHEET: 2-Aminobenzothiazole Hydrochloride.
  • CDH Fine Chemical. (n.d.). 6-NITRO BENZOTHIAZOLE CAS NO 2942-06-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cole-Parmer. (2004). Material Safety Data Sheet - 2-(Methylthio)benzothiazole, 98% (gc).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry, 64, 357-364.
  • Matamoros, V., et al. (2023).
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (2024). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes.
  • Electronic Code of Federal Regulations (eCFR). (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • American Society of Health-System Pharmacists (ASHP). (n.d.). Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.